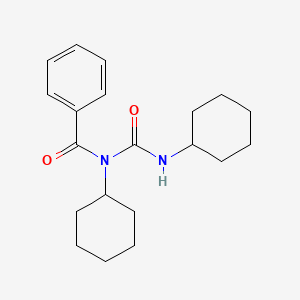
N-Benzoyl-N,N'-dicyclohexylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzoyl-N,N’-dicyclohexylurea is an organic compound that is commonly used in organic synthesis. It is a derivative of urea and is known for its role in various chemical reactions, particularly in the formation of esters and amides. This compound is often utilized as a reagent in organic chemistry due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Benzoyl-N,N’-dicyclohexylurea is typically synthesized through the condensation reaction of benzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) . The reaction proceeds under mild conditions and results in the formation of the desired urea derivative.
Industrial Production Methods
In industrial settings, the synthesis of N-Benzoyl-N,N’-dicyclohexylurea follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and catalysts helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzoyl-N,N’-dicyclohexylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving N-Benzoyl-N,N’-dicyclohexylurea include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while substitution reactions can produce a variety of urea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Benzoyl-N,N’-dicyclohexylurea has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its stability and reactivity.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of N-Benzoyl-N,N’-dicyclohexylurea involves its ability to act as a dehydrating agent in chemical reactions. It facilitates the formation of esters and amides by promoting the removal of water molecules from the reactants. The compound’s molecular structure allows it to interact with various substrates, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dicyclohexylurea: A closely related compound that is also used as a reagent in organic synthesis.
N-Benzoyl-N,N’-dicyclohexyl-N-3,5-dinitrobenzoylurea: Another derivative with similar properties but different functional groups.
Uniqueness
N-Benzoyl-N,N’-dicyclohexylurea is unique due to its specific benzoyl group, which imparts distinct reactivity and stability compared to other urea derivatives. Its ability to act as a dehydrating agent in esterification and amidation reactions makes it particularly valuable in organic synthesis.
Propiedades
Número CAS |
3080-42-0 |
|---|---|
Fórmula molecular |
C20H28N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-(cyclohexylcarbamoyl)benzamide |
InChI |
InChI=1S/C20H28N2O2/c23-19(16-10-4-1-5-11-16)22(18-14-8-3-9-15-18)20(24)21-17-12-6-2-7-13-17/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2,(H,21,24) |
Clave InChI |
OXHQJTMLYJFMCW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)N(C2CCCCC2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


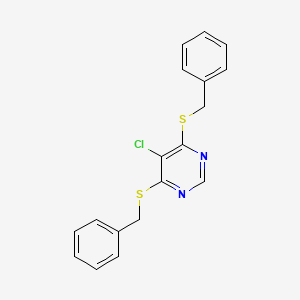
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
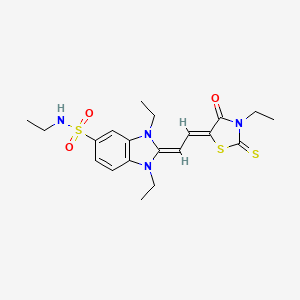

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
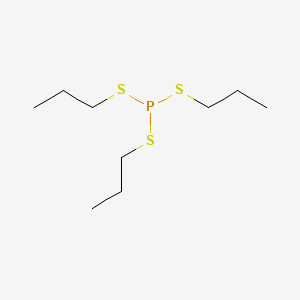
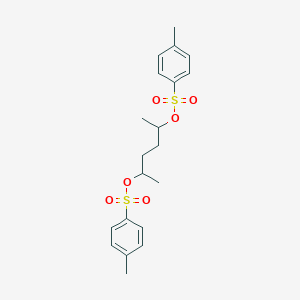
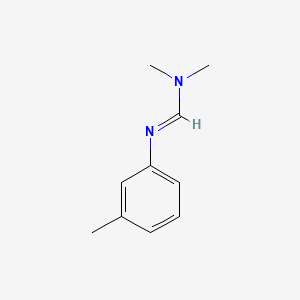
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
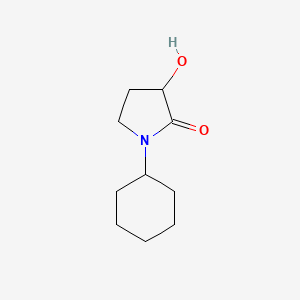

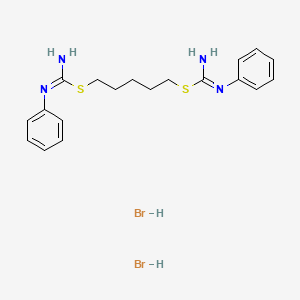
![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)
